1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,2-dihydropyridin-2-one
Description
Properties
IUPAC Name |
1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-2-9-11-8(12-15-9)7-13-6-4-3-5-10(13)14/h3-6H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLAHWSDSLKVDNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)CN2C=CC=CC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,2-dihydropyridin-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of an ethyl-substituted oxadiazole derivative with a dihydropyridinone precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce dihydropyridinone derivatives with altered electronic properties.
Scientific Research Applications
1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,2-dihydropyridin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The oxadiazole ring can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity. This can lead to the modulation of biological pathways, making it a potential candidate for drug development.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Substituent Effects on Pharmacokinetics
- Azilsartan’s Dihydro-oxadiazole : The 5-oxo group contributes to hydrogen bonding with the angiotensin II receptor, while the prodrug ester (medoxomil) improves oral bioavailability .
Biological Activity
1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,2-dihydropyridin-2-one is a compound that incorporates a 1,2,4-oxadiazole moiety, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a dihydropyridinone structure linked to a 5-ethyl-1,2,4-oxadiazole group. The oxadiazole ring is significant for its electron-withdrawing properties and ability to stabilize various pharmacophores. The molecular formula is , with a molecular weight of approximately 224.24 g/mol.
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit notable anticancer properties. For instance, studies have shown that compounds containing the oxadiazole ring can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1a | HepG2 | 0.5 | Apoptosis induction |
| 1b | SGC-7901 | 0.8 | Cell cycle arrest |
| 1c | MCF-7 | 0.3 | ROS generation |
In a study by Kumar et al. (2022), the compound demonstrated an IC50 value of 0.5 µM against HepG2 cells, indicating strong anticancer potential through apoptosis induction and cell cycle arrest mechanisms .
Antitubercular Activity
The oxadiazole scaffold has been explored for its antitubercular activity. Research conducted by Parikh et al. (2020) revealed that substituted oxadiazoles exhibited significant activity against Mycobacterium tuberculosis, with one derivative showing an EC value of 0.072 µM . This suggests that the incorporation of the oxadiazole ring enhances the bioactivity against resistant strains of Mtb.
Table 2: Antitubercular Activity of Oxadiazole Derivatives
| Compound | Strain Type | EC (µM) | Observations |
|---|---|---|---|
| 3a | Wild-type H37Rv | 0.072 | High solubility and stability |
| 3b | Monoresistant strain | 0.085 | Effective against resistant strains |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The oxadiazole moiety can interfere with key metabolic pathways in pathogens and cancer cells.
- Induction of Oxidative Stress : The generation of reactive oxygen species (ROS) has been linked to the mechanism by which these compounds exert their cytotoxic effects.
- Cell Cycle Modulation : Certain derivatives have been shown to affect the cell cycle progression in cancer cells, leading to apoptosis.
Case Studies
A notable case study involved the synthesis and evaluation of various oxadiazole derivatives for their anticancer properties. The study reported that modifications to the oxadiazole ring significantly influenced biological activity and selectivity towards cancer cells over normal cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
